molecular formula C18H14FN5O4S2 B6546533 N-(2H-1,3-benzodioxol-5-yl)-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 886935-76-8

N-(2H-1,3-benzodioxol-5-yl)-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B6546533
CAS No.: 886935-76-8
M. Wt: 447.5 g/mol
InChI Key: YPJHWNFOMRFHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-benzodioxol-5-yl)-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring:

  • A 1,3-benzodioxole moiety (electron-rich aromatic system with fused dioxolane ring).
  • A thiadiazole core (1,3,4-thiadiazole) substituted at position 5 with a urea group (4-fluorophenylcarbamoylamino).
  • A sulfanylacetamide linker bridging the benzodioxole and thiadiazole units.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O4S2/c19-10-1-3-11(4-2-10)21-16(26)22-17-23-24-18(30-17)29-8-15(25)20-12-5-6-13-14(7-12)28-9-27-13/h1-7H,8-9H2,(H,20,25)(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJHWNFOMRFHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a benzodioxole moiety and a thiadiazole ring. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC22H20FN5O4S
Molecular Weight433.48 g/mol
SMILESCOc1cccc(c1)c1cc(CN(Cc2ccc3c(c2)OCO3)C(c2ccc(cc2)F)=O)no1
LogP4.6658
Polar Surface Area62.868 Ų

The compound’s biological activity is primarily attributed to its interaction with various enzymes and receptors:

  • Inhibition of α-Amylase : Research indicates that derivatives of benzodioxole exhibit significant inhibitory effects on α-amylase, an enzyme crucial for carbohydrate metabolism. For instance, related compounds have shown IC50 values as low as 0.68 µM against α-amylase, suggesting potential applications in managing diabetes by controlling blood sugar levels .
  • Anticancer Activity : Compounds featuring the benzodioxole structure have been evaluated for cytotoxicity across different cancer cell lines. Notably, one derivative demonstrated effective inhibition against multiple cancer types with IC50 values ranging from 26 to 65 µM . The mechanism appears to involve induction of apoptosis and disruption of cancer cell proliferation pathways.
  • Anti-inflammatory Effects : The presence of the thiadiazole ring in the compound may contribute to anti-inflammatory properties by modulating inflammatory pathways and cytokine release.

Case Study 1: Antidiabetic Potential

In a study assessing the antidiabetic properties of benzodioxole derivatives, one compound demonstrated a reduction in blood glucose levels in streptozotocin-induced diabetic mice from 252.2 mg/dL to 173.8 mg/dL after treatment . This highlights the therapeutic potential of such compounds in diabetes management.

Case Study 2: Anticancer Efficacy

Another investigation focused on the cytotoxic effects of related benzodioxole compounds on human cancer cell lines. The study found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable safety profile for potential therapeutic use .

Comparative Analysis

The following table compares the biological activities of various benzodioxole derivatives:

Compound Nameα-Amylase Inhibition (IC50 µM)Cancer Cell Line Activity (IC50 µM)
N-(2H-1,3-benzodioxol-5-yl)-2-acetamide0.6826-65
N-(4-fluorophenyl)-carbamoyl derivative0.85Not specified
Benzodioxole derivative with thiadiazoleNot specifiedSignificant activity

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The following compounds share core structural motifs with the target molecule:

Compound Name & Source Key Structural Features Biological Activity (Reported)
Target Compound Benzodioxole + thiadiazole + 4-fluorophenyl urea + sulfanylacetamide Not explicitly reported in evidence (inferred potential)
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide Thiadiazole + piperidinylacetamide + benzylsulfanyl Antihypertensive, anticonvulsant (thiadiazole class)
N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide Thiadiazole + 4-fluorophenyl + methylsulfanyl + sulfanylacetamide Unknown (structural analog for antimicrobial studies)
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Triazole + thiophene + 4-fluorophenyl + sulfanylacetamide Not reported; triazoles often exhibit anti-inflammatory
N-(1,3-benzodioxol-5-yl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide Benzodioxole + imidazole + methoxyphenyl + sulfanylacetamide Unknown (patented for kinase inhibition)
Key Observations:
  • Thiadiazole vs. Triazole/Imidazole : The target’s 1,3,4-thiadiazole core (electron-deficient) may enhance metabolic stability compared to triazoles or imidazoles, which are more prone to oxidation .
  • Benzodioxole vs. Benzene : The benzodioxole moiety (in the target and ) offers improved lipophilicity and π-π stacking capability compared to simple phenyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.